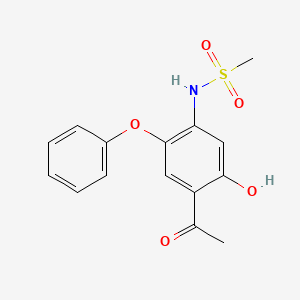

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide

Description

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with acetyl, hydroxyl, and phenoxy groups. This compound serves as a critical intermediate in synthesizing bioactive derivatives, particularly aromatase inhibitors like nimesulide . Its structure combines electron-withdrawing (acetyl) and electron-donating (hydroxyl) substituents, which influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name |

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10(17)12-8-15(21-11-6-4-3-5-7-11)13(9-14(12)18)16-22(2,19)20/h3-9,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYTTYZJZGQZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)NS(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the Phenoxyphenyl Intermediate: The initial step involves the formation of the phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.

Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Hydroxylation: The acetylated intermediate undergoes hydroxylation using a suitable oxidizing agent like hydrogen peroxide.

Sulfonamidation: Finally, the hydroxylated intermediate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.

Substitution: Various nucleophiles like amines or thiols; reactions are conducted in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.

Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, leading to the suppression of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfonamide-based compounds share structural similarities with N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide but differ in substituents and bioactivity profiles:

Substituent Effects on Bioactivity

- Acetyl vs.

- Hydroxyl vs. Hydroxymethyl : The hydroxyl group in the target compound facilitates hydrogen bonding with enzyme active sites, whereas the hydroxymethyl group in the fluorophenyl analog may enhance steric bulk and membrane permeability .

- Phenoxy vs. Fluorophenyl/Pyrimidine: The phenoxy group in the target compound and nimesulide supports planar aromatic interactions, while the fluorophenyl-pyrimidine hybrid in the third analog introduces rigidity and electronic diversity, possibly broadening target selectivity .

Computational Insights

Density-functional theory (DFT) methods, such as those developed by Lee et al. , could predict electronic properties (e.g., charge distribution, frontier orbitals) to rationalize differences in reactivity and binding affinity among these compounds. For instance, the nitro group in nimesulide likely creates a more electron-deficient aromatic system, favoring interactions with electron-rich enzyme pockets.

Pharmacokinetic Considerations

- Solubility : The acetyl and hydroxyl groups may improve aqueous solubility compared to nitro-substituted analogs, which are more polar but prone to crystallization.

- Metabolic Stability : Fluorine in the pyrimidine-based analog could reduce oxidative metabolism, extending half-life , whereas the acetyl group might undergo hydrolysis, necessitating prodrug strategies.

Biological Activity

N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenoxyphenyl moiety with acetyl and hydroxy substituents. This unique structure is believed to contribute to its biological activity.

Sulfonamides generally function by inhibiting bacterial folic acid synthesis, but specific mechanisms for this compound have not been extensively characterized. However, sulfonamides are known to interact with various biological targets, influencing multiple pathways:

- Antimicrobial Activity : Sulfonamides block the enzyme dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Anti-inflammatory Effects : Some derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antitumor Properties : Certain sulfonamides have shown promise in cancer treatment by inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. A study on various sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 32 µg/mL for active compounds against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential. It is postulated that the hydroxy group may enhance its ability to inhibit COX enzymes, thereby reducing prostaglandin synthesis and inflammation .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of similar structures have been shown to induce apoptosis in K562 leukemia cells . The mechanism may involve modulation of PPAR (Peroxisome Proliferator-Activated Receptors), which play a role in regulating cell proliferation and apoptosis .

Research Findings and Case Studies

Q & A

Basic: What are the optimal synthetic routes for N-(4-acetyl-5-hydroxy-2-phenoxyphenyl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by sulfonamide coupling. Key steps include:

- Acetylation and Hydroxylation : Introduce acetyl and hydroxyl groups via Friedel-Crafts acylation and subsequent oxidation, maintaining temperatures between 70–150°C to avoid side reactions .

- Sulfonamide Formation : React the intermediate with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization (50–75%) depends on starting material purity and inert atmosphere use (e.g., nitrogen) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy : - and -NMR verify substituent positions and sulfonamide linkage. For example, the acetyl group’s carbonyl signal appears at ~200–210 ppm in -NMR, while the sulfonamide protons resonate as singlets near δ 3.0–3.5 .

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between aromatic rings (e.g., 8.78° for nitro-phenyl planes) and hydrogen-bonding networks involving the hydroxyl group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 364.08) and detects fragmentation patterns unique to the sulfonamide moiety .

Advanced: How can computational modeling aid in predicting the reactivity of this sulfonamide derivative?

Methodological Answer:

Computational approaches provide mechanistic insights:

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the acetyl group’s carbonyl carbon shows high electrophilicity, making it prone to nucleophilic attack .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., cyclooxygenase-2). The sulfonamide group’s sulfonyl oxygen forms hydrogen bonds with active-site residues, which correlates with anti-inflammatory activity .

- Reaction Pathway Simulation : Models intermediates in sulfonamide hydrolysis under acidic conditions, revealing energy barriers and rate-limiting steps .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

- Comparative Bioassays : Test the compound alongside a positive control (e.g., nimesulide) in standardized assays (e.g., COX-2 inhibition) to normalize activity measurements .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Impurities like unreacted intermediates can skew activity results .

- Metabolite Profiling : LC-MS identifies degradation products (e.g., deacetylated derivatives) that may contribute to conflicting data .

Basic: What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

Critical properties include:

- LogP : Calculated ~2.5 (via ChemDraw), indicating moderate lipophilicity. Solubility in DMSO (>10 mg/mL) facilitates in vitro assays .

- pKa : The phenolic hydroxyl group has a pKa ~9.5, making it deprotonated at physiological pH, enhancing water solubility .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring storage at 2–8°C to prevent degradation .

Advanced: How can crystallographic data inform the design of analogs with enhanced activity?

Methodological Answer:

Crystal structure analysis (e.g., CCDC entries) reveals:

- Hydrogen-Bonding Motifs : The hydroxyl group forms O–H⋯O bonds with sulfonamide oxygens, stabilizing the conformation. Analogs can exploit this by introducing stronger H-bond donors .

- Torsional Angles : Adjusting substituents on the phenyl ring (e.g., replacing acetyl with bulkier groups) alters dihedral angles, affecting target binding .

- Packing Interactions : π-Stacking between aromatic rings influences solubility. Fluorine substitution enhances packing efficiency without steric hindrance .

Basic: What analytical methods validate purity post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm. Retention time (e.g., 12.3 min) compared to standards confirms purity .

- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 52.3%, H: 4.1%, N: 7.7%, S: 8.8%) within ±0.4% .

- Melting Point : Sharp melting range (e.g., 145–147°C) indicates homogeneity. Broad ranges suggest impurities .

Advanced: What mechanistic insights explain its role as a COX-2 inhibitor?

Methodological Answer:

The compound inhibits COX-2 via:

- Sulfonamide Coordination : The sulfonyl group binds Arg120 and Tyr355 in the COX-2 active site, displacing arachidonic acid .

- Hydroxyl Group Interaction : The phenolic OH forms a hydrogen bond with Ser530, stabilizing the enzyme-inhibitor complex .

- Selectivity Over COX-1 : Bulky acetyl group prevents entry into the smaller COX-1 active site, reducing gastrointestinal toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.